Hydroxybenzotriazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

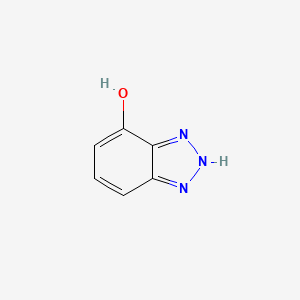

IUPAC Name |

2H-benzotriazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMSDXUXJISAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374722, DTXSID401020651 | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26725-51-9, 2387180-06-3 | |

| Record name | 4-Hydroxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Crucial Role of 1-Hydroxybenzotriazole (HOBt) in Peptide Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the formation of the amide bond between amino acids is the fundamental step. While seemingly straightforward, this reaction is fraught with potential challenges, including slow reaction rates, side reactions, and the loss of stereochemical integrity (racemization). For decades, 1-hydroxybenzotriazole (HOBt) has been an indispensable additive in peptide coupling reactions, significantly enhancing efficiency and preserving the chirality of the final peptide. This technical guide provides an in-depth exploration of the mechanism of action of HOBt, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Core Mechanism: Activation and Racemization Suppression

When a carboxylic acid is activated with a coupling reagent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a highly reactive O-acylisourea intermediate is formed. While this intermediate can react with an amine to form the desired peptide bond, it is also unstable and prone to undesirable side reactions.

The primary role of HOBt is to intercept this O-acylisourea intermediate. As a potent nucleophile, HOBt attacks the activated carboxylic acid to form a more stable and highly reactive HOBt-ester. This active ester is then readily aminolyzed by the N-terminal amine of the growing peptide chain to form the peptide bond, regenerating HOBt in the process.[1]

The key to HOBt's efficacy in suppressing racemization lies in its ability to prevent the formation of a 5(4H)-oxazolone intermediate.[2] The O-acylisourea intermediate can cyclize to form this oxazolone, which is susceptible to deprotonation at the chiral α-carbon, leading to racemization. By rapidly converting the O-acylisourea to the HOBt-ester, HOBt effectively outcompetes the oxazolone formation pathway, thereby preserving the stereochemical integrity of the amino acid.[2][3]

Furthermore, HOBt acts as a nucleophilic catalyst, accelerating the rate of the coupling reaction.[4] This leads to shorter reaction times and increased yields.[4]

Quantitative Impact of HOBt on Peptide Synthesis

The inclusion of HOBt as an additive in peptide coupling reactions has a demonstrably positive impact on both the yield and purity of the resulting peptide. The following tables summarize quantitative data from various studies, highlighting the effect of HOBt.

| Coupling Reaction | Coupling Reagent | Additive | Yield (%) | Reference |

| Amide Synthesis | EDCI | None | 14 | [5] |

| Amide Synthesis | EDCI | HOBt | >80 | [5] |

| Difficult Sequence (ACP 65-74) | TBTU (HOBt-based) | - | 55 | [6] |

| Difficult Sequence (ACP 65-74) | HCTU (6-Cl-HOBt-based) | - | 73 | [6] |

| Difficult Sequence (ACP 65-74) | TCTU (6-Cl-HOBt-based) | - | 87 | [6] |

Table 1: Effect of HOBt and its Derivatives on Peptide Yield. This table clearly demonstrates the significant increase in product yield when HOBt is included in a carbodiimide-mediated coupling. Furthermore, it shows the enhanced performance of a more recent generation additive, 6-Cl-HOBt, in the synthesis of a notoriously difficult peptide sequence.

| Coupling Reaction | Coupling Reagent | Additive | D-Epimer (%) | Reference |

| Z-Phe-Gly-OEt Synthesis | DCC | HOBt | 6.0 | [7] |

| Z-Phe-Gly-OEt Synthesis | EDC | HOBt | 9.0 | [7] |

| Serine Incorporation | 6-Cl-HOBt-based reagents | - | <2 | [8] |

| Serine Incorporation (no pre-activation) | 6-Cl-HOBt-based reagents | - | <0.5 | [8] |

Table 2: Influence of HOBt and its Derivatives on Racemization. This table illustrates the role of HOBt in suppressing epimerization. It also highlights that the choice of carbodiimide can influence the level of racemization, even in the presence of HOBt. The data for 6-Cl-HOBt showcases the advancements in minimizing racemization with newer additives.

Experimental Protocols

The following are detailed methodologies for key peptide coupling experiments utilizing HOBt.

Solution-Phase Peptide Coupling using DCC and HOBt

This protocol describes the synthesis of a dipeptide in solution.

Materials:

-

N-protected amino acid (1.0 eq)

-

C-protected amino acid hydrochloride (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.

-

In a separate flask, dissolve the C-protected amino acid hydrochloride (1.0 eq) in the same solvent and add NMM or DIPEA (1.0 eq) to neutralize the salt.

-

Cool the solution of the N-protected amino acid and HOBt to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same solvent to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 15-30 minutes.

-

To this mixture, add the neutralized C-protected amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using HBTU/HOBt

This protocol outlines a standard coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid (3-5 eq)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq)

-

HOBt (3-5 eq)

-

Diisopropylethylamine (DIPEA) (6-10 eq)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Resin with N-terminal deprotected peptide

Procedure:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF. Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step may need to be repeated.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed.

Caption: Mechanism of HOBt in peptide coupling.

Caption: Experimental workflow for SPPS with HOBt.

Conclusion

1-Hydroxybenzotriazole remains a cornerstone additive in peptide synthesis due to its multifaceted role in enhancing reaction efficiency and preserving the stereochemical integrity of the final product. Its mechanism of action, centered on the formation of a highly reactive and stable active ester while concurrently suppressing racemization-inducing side pathways, is well-established. The quantitative data unequivocally supports the benefits of its inclusion in coupling protocols. For researchers and professionals in drug development, a thorough understanding of the principles and practical application of HOBt is essential for the successful and efficient synthesis of high-quality peptides. The continued development of HOBt derivatives, such as 6-Cl-HOBt, further underscores the importance of this class of compounds in advancing peptide science.

References

- 1. organic chemistry - HOBt and DCC in the synthesis of peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Hydroxybenzotriazole Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole, commonly known as HOBt, is a crucial additive in peptide synthesis and other areas of organic chemistry. Its monohydrate form is the commercially prevalent and safer variant of the anhydrous compound, which is known for its explosive nature. This technical guide provides an in-depth analysis of the core physicochemical properties of hydroxybenzotriazole monohydrate, offering valuable data and experimental insights for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound monohydrate are summarized below, providing a baseline for its application and handling.

Chemical Structure and Identity

This compound monohydrate consists of a benzotriazole ring system with a hydroxyl group attached to one of the nitrogen atoms, complexed with a single water molecule.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

compound [label=""];

// Benzene ring

N1 [pos="0,1!", label="N"];

N2 [pos="-0.87,0.5!", label="N"];

N3 [pos="-0.87,-0.5!", label="N"];

C1 [pos="0,-1!", label="C"];

C2 [pos="0.87,-0.5!", label="C"];

C3 [pos="0.87,0.5!", label="C"];

// Hydroxyl group

O1 [pos="0,2!", label="O"];

H1 [pos="0.5,2.3!", label="H"];

// Water molecule

O2 [pos="2.5,0!", label="O"];

H2 [pos="2.9,0.4!", label="H"];

H3 [pos="2.9,-0.4!", label="H"];

// Bonds

N1 -- N2 [len=1.5];

N2 -- N3 [len=1.5];

N3 -- C1 [len=1.5];

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- N1 [len=1.5];

N1 -- C3 [style=invis]; // for layout

C1 -- C2 -- C3;

N1 -- O1 [len=1.5];

O1 -- H1 [len=1.0];

// Aromatic ring indication

node [shape=none, label=""];

A1 [pos="-0.2,0!"];

A2 [pos="0.2,0!"];

// Water molecule bonds

O2 -- H2 [len=1.0];

O2 -- H3 [len=1.0];

// Dashed line for hydrate

N2 -- O2 [style=dashed, color="#5F6368"];

// Labels

label = "this compound Monohydrate";

labelloc = "b";

fontsize=12;

}

Caption: Mechanism of HOBt in carbodiimide-mediated peptide bond formation.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound monohydrate are provided below. These protocols are generalized and may require optimization based on available instrumentation and specific sample characteristics.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: A series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMF) are prepared.

-

Addition of Solute: An excess amount of this compound monohydrate is added to each vial to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaker bath maintained at a constant temperature. They are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound monohydrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., g/100 mL, mg/mL).

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by potentiometric titration.

Caption: Experimental workflow for pKa determination.

Methodology:

-

Solution Preparation: A precisely weighed amount of this compound monohydrate is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration.

-

Titration Setup: The solution is placed in a thermostated beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The equivalence point (the point of inflection of the curve) is determined. The volume of titrant at the half-equivalence point is then found, and the corresponding pH value is taken as the pKa of the compound.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound monohydrate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). A temperature program is set, typically with a heating rate of 10 °C/min over a range that encompasses the expected thermal events (e.g., 25 °C to 300 °C).

-

Analysis: The sample and reference pans are heated according to the temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Data Interpretation: Endothermic peaks (e.g., melting, dehydration) and exothermic peaks (e.g., decomposition) are identified. The onset temperature, peak temperature, and enthalpy of these transitions are determined.

Thermogravimetric Analysis (TGA):

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound monohydrate is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas. A temperature program is set, typically with a heating rate of 10 °C/min over a desired temperature range (e.g., 25 °C to 500 °C).

-

Analysis: The sample is heated, and its mass is continuously monitored and recorded as a function of temperature.

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges where mass loss occurs. The percentage of mass loss at each step is quantified. This is particularly useful for confirming the water content in the monohydrate and observing the onset of decomposition.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound monohydrate. The tabulated data on its general properties and solubility, coupled with the insights into its thermal behavior and mechanism of action in peptide synthesis, offer a robust foundation for its effective and safe use in research and development. The outlined experimental protocols provide a practical framework for the in-house characterization of this vital chemical reagent.

A Technical Guide to the Synthesis and Characterization of Hydroxybenzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole (HOBt) and its derivatives are indispensable reagents in modern organic chemistry, particularly renowned for their role as coupling additives in peptide synthesis.[1][2] Their ability to form active esters with carboxylic acids enhances reaction efficiency and, crucially, suppresses racemization during amide bond formation.[2][3][4][5] This guide provides an in-depth overview of the synthesis, characterization, and core applications of HOBt derivatives, tailored for professionals in research and drug development. It includes detailed experimental protocols, tabulated quantitative data for key derivatives, and workflow diagrams to illustrate the fundamental processes involved.

Introduction to Hydroxybenzotriazole (HOBt)

1-Hydroxybenzotriazole (C₆H₅N₃O) is a white crystalline powder derived from benzotriazole.[2] While the anhydrous form is known to be explosive, commercial HOBt is typically supplied as a hydrate (containing ~11.7% water), which is significantly safer for handling and transport.[2][6][7] The primary function of HOBt in synthesis is its synergistic action with coupling agents like carbodiimides (e.g., DCC, EDCI) to convert carboxylic acids into HOBt-active esters.[3][8][9] These active esters are more stable than many other activated intermediates and react efficiently with amines to form amide bonds, minimizing common side reactions such as racemization, which is critical in peptide chemistry.[3][4][5]

The development of HOBt derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt) and 6-chloro-HOBt (6-Cl-HOBt), has further expanded the toolkit for chemists.[8] These derivatives often exhibit enhanced reactivity or offer advantages in specific applications, such as coupling sterically hindered amino acids.[8][10]

Synthesis of HOBt and its Derivatives

The synthesis of HOBt and its derivatives generally involves the cyclization of ortho-substituted nitroaromatics. The parent compound, HOBt, is typically synthesized from o-nitrochlorobenzene and hydrazine.

General Synthesis of 1-Hydroxybenzotriazole (HOBt)

A common laboratory and industrial synthesis route involves the reaction of o-nitrochlorobenzene with hydrazine hydrate in a suitable solvent, followed by cyclization.[11][12]

Reaction Scheme: o-nitrochlorobenzene + Hydrazine Hydrate → 1-Hydroxybenzotriazole

Detailed Experimental Protocol: Synthesis of HOBt

This protocol is adapted from established synthesis procedures.[11][12]

Materials:

-

o-Nitrochlorobenzene

-

Hydrazine hydrate

-

40% Sodium hydroxide (NaOH) solution

-

1M Hydrochloric acid (HCl)

-

Dichloromethane and Methanol (for recrystallization)

Procedure:

-

In a reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve o-nitrochlorobenzene in toluene (e.g., a 1:5 mass ratio).[12]

-

Add hydrazine hydrate to the solution and stir for 10-20 minutes.[12]

-

Heat the mixture to 110-120°C and maintain reflux for 3-5 hours. Water generated during the reaction can be separated using a Dean-Stark apparatus.[12]

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a 40% NaOH solution.[12]

-

Remove the toluene and excess hydrazine hydrate under reduced pressure.[11][12]

-

Adjust the pH of the resulting residue to 3.2-3.5 with 1M HCl to precipitate the crude HOBt.[11][12]

-

Collect the solid product by filtration and wash it with a cold 5% sodium chloride solution.[11]

-

Purify the crude product by recrystallization from a dichloromethane/methanol solvent system to obtain pure 1-hydroxybenzotriazole as a white powder.[11][12]

Characterization of HOBt Derivatives

Thorough characterization is essential to confirm the structure, purity, and stability of synthesized HOBt derivatives. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability and decomposition properties of these potentially energetic compounds.[6][13][14] Anhydrous HOBt exhibits a significant exothermic decomposition event.[14]

Tabulated Data for Key HOBt Derivatives

The table below summarizes key properties of HOBt and some of its common derivatives.

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 1-Hydroxybenzotriazole | HOBt | C₆H₅N₃O | 135.12 | 156-159 (decomposes)[2] | Standard coupling additive; anhydrous form is explosive.[2][7] |

| 1-Hydroxy-7-azabenzotriazole | HOAt | C₅H₄N₄O | 136.11 | 215-220 (decomposes) | Superior performance to HOBt, especially for hindered couplings.[15] |

| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt | C₆H₄ClN₃O | 169.57 | 188-190 (decomposes) | Higher reaction rates compared to HOBt.[8] |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure | C₅H₆N₂O₃ | 142.11 | 130-132 | Safer, non-explosive alternative to HOBt with comparable efficiency.[15] |

Mechanism of Action and Applications

The primary application of HOBt derivatives is in facilitating amide bond formation, a cornerstone of peptide synthesis and drug development.[2][16]

Mechanism in Peptide Coupling

When used with a carbodiimide like DCC or EDCI, HOBt acts as a nucleophile, attacking the O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide. This reaction forms a highly reactive HOBt-ester intermediate and releases a urea byproduct. The HOBt-ester is then efficiently aminolyzed by the N-terminus of a peptide or another amine, forming the desired amide bond with minimal racemization.[3][9]

References

- 1. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. (37c) Thermal Hazard Evaluation of 1-Hydroxybenzotriazole Hydrate By DSC, ARC and Calvet Calorimeter (C80) | AIChE [proceedings.aiche.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-Hydroxybenzotriazole|lookchem [lookchem.com]

The Role of Hydroxybenzotriazole (HOBt) as a Racemization Inhibitor in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during peptide synthesis, represents a critical challenge in the development of peptide-based therapeutics. Even minor levels of epimerization can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity or immunogenicity. 1-Hydroxybenzotriazole (HOBt) has long been a cornerstone additive in peptide coupling reactions, renowned for its efficacy in suppressing racemization. This technical guide provides an in-depth exploration of the mechanisms by which HOBt mitigates racemization, presents quantitative data on its effectiveness, and offers detailed experimental protocols for its application and for the analysis of enantiomeric purity.

Introduction: The Challenge of Racemization in Peptide Synthesis

The therapeutic potential of peptides is vast, with applications ranging from metabolic disorders to oncology. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence and chirality of its constituent amino acids. During the chemical synthesis of peptides, the activation of the carboxylic acid group of an N-protected amino acid is a necessary step for amide bond formation. However, this activation can also render the α-proton acidic and susceptible to abstraction, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers, a process known as racemization or epimerization.[1]

The presence of these diastereomeric impurities can have profound consequences, including reduced therapeutic potency, altered receptor binding affinity, and the potential for adverse immunogenic responses.[2] Consequently, the development and implementation of strategies to minimize racemization are of paramount importance in the synthesis of high-purity, pharmaceutically active peptides.

The Mechanism of HOBt as a Racemization Inhibitor

1-Hydroxybenzotriazole (HOBt) is a nucleophilic additive that, when used in conjunction with a coupling reagent such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)), significantly reduces the extent of racemization.[3][4] Its primary role is to intercept the highly reactive, racemization-prone activated intermediate and convert it into a more stable, yet still reactive, species.

The Racemization Pathway via Oxazolone Formation

The principal pathway for racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone (also known as an azlactone).[1] This occurs when the activated carboxylic acid of an N-acyl amino acid cyclizes. The α-proton of the oxazolone is particularly acidic and can be readily abstracted by a base, leading to a loss of chirality.

Figure 1: General mechanism of racemization via oxazolone formation.

HOBt's Interceptive Mechanism

When HOBt is present in the reaction mixture, it rapidly reacts with the initially formed activated species (e.g., the O-acylisourea formed from a carbodiimide) to generate a benzotriazolyl ester (OBt-ester).[3] This OBt-ester is sufficiently reactive to couple with the N-terminal amine of the growing peptide chain but is significantly less prone to cyclizing into an oxazolone compared to the O-acylisourea.[2] By diverting the reaction pathway towards the formation of the more stable OBt-ester, HOBt effectively suppresses the formation of the racemization-prone oxazolone intermediate.

Figure 2: HOBt's role in preventing oxazolone formation.

Quantitative Analysis of HOBt's Effectiveness in Racemization Suppression

The efficacy of HOBt in minimizing racemization has been quantified in numerous studies. The level of epimerization is highly dependent on the specific amino acid being coupled, the coupling reagents, the solvent, and the reaction temperature. Histidine and cysteine are particularly susceptible to racemization.[5]

| Coupling Method | Amino Acid | % D-Isomer (Epimer) | Reference |

| DCC | Boc-Leu-Phe-OH | >10% (without HOBt) | [6] |

| DCC / HOBt | Boc-Leu-Phe-OH | <1% | [6] |

| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH | 18% | [6] |

| DCC / HOAt | Fmoc-Phe-Ser(OtBu)-OH | 6% | [6] |

| TBTU / HOBt | Cysteine residues | High | [7] |

| DIPCDI / HOBt | Cysteine residues | <1% (with 5-min preactivation) | [7] |

| Various / 6-Cl-HOBt | Serine | <2% | [7] |

| Various / 6-Cl-HOBt | Serine | <0.5% (no preactivation) | [7] |

| EDC-HCl / HOBt | Z-Gly-Phe-OH | 3.7% | [8] |

| EDC-HCl / OxymaPure | Z-Gly-Phe-OH | 0.1% | [8] |

Table 1: Comparison of Racemization Levels with and without HOBt and its Analogs.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt Coupling

This protocol outlines a standard coupling cycle for Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Peptide synthesis resin (e.g., Rink Amide or Wang resin)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid/HOBt solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic peptide.

Materials:

-

Purified synthetic peptide

-

6 M HCl or 6 M DCl (in D₂O)

-

Chiral HPLC column (e.g., CROWNPAK CR(+) or a similar column for amino acid enantiomer separation)

-

HPLC system with UV or MS detector

-

Lyophilizer

-

Sealed reaction vials

Procedure:

-

Peptide Hydrolysis:

-

Accurately weigh a small amount of the lyophilized peptide (approx. 1 mg) into a hydrolysis tube.

-

Add 6 M HCl (or 6 M DCl to correct for hydrolysis-induced racemization) to the tube.

-

Seal the tube under vacuum.

-

Heat the sample at 110°C for 24 hours.

-

Allow the tube to cool to room temperature and then carefully open it.

-

Lyophilize the sample to remove the acid.

-

-

Sample Preparation for HPLC:

-

Reconstitute the hydrolyzed amino acid mixture in a suitable solvent (e.g., the mobile phase starting condition or a dilute acid solution).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Chiral HPLC Analysis:

-

Equilibrate the chiral HPLC column with the mobile phase. The mobile phase composition will be specific to the column and the amino acids being analyzed (often an acidic aqueous solution with an organic modifier).

-

Inject the prepared sample.

-

Run the HPLC method to separate the L- and D-amino acid enantiomers.

-

Standard solutions of L- and D-amino acids should be run to determine their retention times.

-

-

Data Analysis:

-

Integrate the peak areas for the L- and D-enantiomers of each amino acid in the chromatogram.

-

Calculate the percentage of the D-isomer (%D) for each amino acid using the following formula: %D = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

-

Figure 3: Experimental workflow for the quantification of racemization.

Conclusion

HOBt remains a highly effective and cost-efficient additive for the suppression of racemization in peptide synthesis. Its mechanism of action, involving the rapid formation of a stable OBt-ester, provides a robust strategy to minimize the formation of the problematic oxazolone intermediate. While newer additives such as HOAt and OxymaPure may offer advantages in particularly challenging couplings, HOBt continues to be a staple in both research and large-scale peptide manufacturing. A thorough understanding of the principles of racemization and the judicious application of additives like HOBt, coupled with rigorous analytical characterization, are essential for the successful development of high-quality peptide therapeutics.

References

The Solubility of Hydroxybenzotriazole: A Technical Guide for Researchers

An in-depth guide to the solubility of hydroxybenzotriazole (HOBt) in various organic solvents, providing key data and experimental insights for laboratory applications.

This compound (HOBt) is an indispensable reagent in modern organic synthesis, particularly in the realm of peptide and medicinal chemistry. Its primary function is to act as a coupling additive, minimizing racemization and improving the efficiency of amide bond formation.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This technical guide provides a comprehensive overview of HOBt's solubility, presenting quantitative data, experimental methodologies, and a practical workflow for its application.

Quantitative Solubility of this compound

The solubility of HOBt has been experimentally determined in a range of common organic solvents. The following table summarizes the mole fraction solubility of HOBt at various temperatures. A study by Chen et al. provides a comprehensive dataset across sixteen organic solvents, demonstrating that solubility generally increases with temperature.[3][4][5][6]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| N,N-Dimethylformamide (DMF) | 278.15 | 30.85 |

| 283.15 | 34.53 | |

| 288.15 | 38.51 | |

| 293.15 | 42.85 | |

| 298.15 | 47.59 | |

| 303.15 | 52.79 | |

| 308.15 | 58.45 | |

| 313.15 | 64.63 | |

| Dimethyl Sulfoxide (DMSO) | 278.15 | 22.15 |

| 283.15 | 24.83 | |

| 288.15 | 27.76 | |

| 293.15 | 30.98 | |

| 298.15 | 34.51 | |

| 303.15 | 38.41 | |

| 308.15 | 42.71 | |

| 313.15 | 47.45 | |

| Ethanol | 278.15 | 11.53 |

| 283.15 | 12.98 | |

| 288.15 | 14.58 | |

| 293.15 | 16.35 | |

| 298.15 | 18.31 | |

| 303.15 | 20.48 | |

| 308.15 | 22.88 | |

| 313.15 | 25.54 | |

| n-Propanol | 278.15 | 9.01 |

| 283.15 | 10.23 | |

| 288.15 | 11.58 | |

| 293.15 | 13.07 | |

| 298.15 | 14.72 | |

| 303.15 | 16.55 | |

| 308.15 | 18.57 | |

| 313.15 | 20.81 | |

| Isopropanol | 278.15 | 6.78 |

| 283.15 | 7.79 | |

| 288.15 | 8.92 | |

| 293.15 | 10.18 | |

| 298.15 | 11.59 | |

| 303.15 | 13.17 | |

| 308.15 | 14.94 | |

| 313.15 | 16.92 | |

| Methanol | 278.15 | 6.51 |

| 283.15 | 7.42 | |

| 288.15 | 8.44 | |

| 293.15 | 9.58 | |

| 298.15 | 10.85 | |

| 303.15 | 12.27 | |

| 308.15 | 13.86 | |

| 313.15 | 15.63 | |

| Butanone | 278.15 | 5.89 |

| 283.15 | 6.78 | |

| 288.15 | 7.78 | |

| 293.15 | 8.90 | |

| 298.15 | 10.16 | |

| 303.15 | 11.57 | |

| 308.15 | 13.16 | |

| 313.15 | 14.94 | |

| Acetone | 278.15 | 5.21 |

| 283.15 | 6.04 | |

| 288.15 | 6.98 | |

| 293.15 | 8.04 | |

| 298.15 | 9.22 | |

| 303.15 | 10.55 | |

| 308.15 | 12.04 | |

| 313.15 | 13.72 | |

| 1,4-Dioxane | 278.15 | 3.15 |

| 283.15 | 3.69 | |

| 288.15 | 4.31 | |

| 293.15 | 5.01 | |

| 298.15 | 5.80 | |

| 303.15 | 6.69 | |

| 308.15 | 7.70 | |

| 313.15 | 8.84 | |

| Ethyl Acetate | 278.15 | 0.89 |

| 283.15 | 1.05 | |

| 288.15 | 1.24 | |

| 293.15 | 1.46 | |

| 298.15 | 1.71 | |

| 303.15 | 2.00 | |

| 308.15 | 2.34 | |

| 313.15 | 2.73 | |

| Acetonitrile | 278.15 | 0.61 |

| 283.15 | 0.73 | |

| 288.15 | 0.87 | |

| 293.15 | 1.03 | |

| 298.15 | 1.22 | |

| 303.15 | 1.45 | |

| 308.15 | 1.71 | |

| 313.15 | 2.01 | |

| Toluene | 278.15 | 0.05 |

| 283.15 | 0.06 | |

| 288.15 | 0.08 | |

| 293.15 | 0.10 | |

| 298.15 | 0.12 | |

| 303.15 | 0.15 | |

| 308.15 | 0.18 | |

| 313.15 | 0.22 |

Data sourced from J. Chem. Eng. Data 2017, 62, 7, 2173–2183.[5]

As the data indicates, HOBt exhibits the highest solubility in highly polar aprotic solvents such as DMF and DMSO.[3][4][5][6] Its solubility is also considerable in protic solvents like ethanol and propanol. Conversely, HOBt is poorly soluble in less polar solvents like ethyl acetate and toluene, and has limited solubility in acetonitrile.[3][4][5][6]

Experimental Protocol for Solubility Determination

The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid.[3][4][5][6] The following protocol is based on the methodology described for generating the data above.

Materials and Apparatus:

-

1-Hydroxybenzotriazole (anhydrous or hydrate)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

Procedure:

-

An excess amount of HOBt is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The temperature of the solution is maintained at the desired level by circulating water from the thermostatic bath through the jacket of the vessel.

-

The suspension is continuously stirred for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

The collected sample is immediately diluted with a suitable solvent to prevent precipitation.

-

The concentration of HOBt in the diluted sample is determined using a validated analytical method, such as HPLC.

-

The mole fraction solubility is then calculated from the determined concentration.

Workflow for HOBt in Peptide Coupling

The primary application of HOBt is in carbodiimide-mediated peptide coupling reactions. It acts as an activating agent and a racemization suppressant. The following diagram illustrates the general workflow of this process.

Caption: Workflow of HOBt in carbodiimide-mediated peptide coupling.

This workflow demonstrates how HOBt intercepts the highly reactive O-acylisourea intermediate, which is prone to racemization, to form a more stable HOBt active ester. This active ester then reacts with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis. This guide provides researchers, scientists, and drug development professionals with essential quantitative data and a standardized experimental protocol for its determination. The presented workflow for peptide coupling highlights the practical importance of HOBt in modern synthetic chemistry. By understanding and applying this knowledge, researchers can enhance the efficiency and reliability of their synthetic endeavors.

References

The Acidity of 1-Hydroxybenzotriazole: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical properties and applications of 1-hydroxybenzotriazole (HOBt), a critical reagent in peptide synthesis and drug development. This guide delves into the core principles of its acidity, its role in enhancing reaction efficiency, and detailed methodologies for its characterization and use.

1-Hydroxybenzotriazole (HOBt) is an indispensable additive in the field of peptide chemistry, primarily recognized for its ability to suppress racemization and improve the efficiency of peptide bond formation.[1][2] Its effectiveness is intrinsically linked to its acidic nature, which governs its reactivity and its mechanism of action as a coupling additive. This technical guide provides a detailed examination of the acidity of HOBt, supported by quantitative data, experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in its effective application.

The Chemical Basis of HOBt's Acidity

1-Hydroxybenzotriazole is a weak acid, and its acidity is quantified by its pKa value. The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the propensity of the hydroxyl group to donate a proton. The acidity of HOBt is a crucial factor in its function during peptide synthesis. When used in conjunction with a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBt forms a highly reactive O-acylisourea intermediate. This intermediate then rapidly converts to an HOBt active ester, which is more stable and less prone to racemization than the O-acylisourea intermediate itself.[1][3] The HOBt active ester then readily reacts with the N-terminus of an amino acid or peptide to form the desired peptide bond.[1]

The acidity of HOBt also plays a role in minimizing the formation of unwanted side products. By providing a proton, HOBt can help to prevent the formation of N-acylurea, a common byproduct in carbodiimide-mediated couplings.[4]

Quantitative Analysis of Acidity: pKa Values

The acidity of HOBt and its derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzotriazole ring. These substituents can alter the stability of the resulting conjugate base, thereby affecting the pKa value. The pKa values for HOBt and several of its derivatives, determined spectrophotometrically in 95% acetonitrile-water, are summarized in the table below.[5][6] A lower pKa value indicates a stronger acid.

| Compound | Abbreviation | pKa (in 95% MeCN/H₂O) |

| 1-Hydroxybenzotriazole | HOBt | 5.65 |

| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt | 4.62 |

| 6-Trifluoromethyl-1-hydroxybenzotriazole | 6-CF₃-HOBt | 4.27 |

| 6-Nitro-1-hydroxybenzotriazole | 6-NO₂-HOBt | 3.61 |

| 7-Aza-1-hydroxybenzotriazole | HOAt | 4.65 |

| 4-Aza-1-hydroxybenzotriazole | 4-HOAt | 4.09 |

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the pKa of a compound like HOBt using UV-Vis spectrophotometry. The principle lies in measuring the absorbance changes of the compound in solutions of varying pH.[7][8][9]

Materials:

-

UV-Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions covering a wide pH range (e.g., universal buffer of phosphoric acid, acetic acid, and boric acid)[8]

-

0.2 M Sodium hydroxide solution[8]

-

Solution of the analyte (e.g., HOBt) in a suitable solvent (e.g., 95% acetonitrile-water)[5]

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte. A universal buffer can be prepared and adjusted to the desired pH values by adding a 0.2 M sodium hydroxide solution.[8]

-

Preparation of Analyte Solutions: Prepare a stock solution of the analyte at a known concentration. For each pH measurement, a specific volume of the stock solution is added to a volumetric flask and diluted with the corresponding buffer solution to a final fixed concentration.

-

Spectrophotometric Measurements:

-

Record the UV-Vis spectrum of the analyte in a highly acidic solution (where it exists predominantly in its protonated form) and in a highly basic solution (where it exists predominantly in its deprotonated form) to determine the wavelengths of maximum absorbance for both species (λ_acid and λ_base).[7]

-

For each buffer solution, record the absorbance of the analyte solution at both λ_acid and λ_base.

-

-

Data Analysis: The pKa can be determined by plotting the absorbance at a chosen wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used:

pKa = pH + log([A⁻]/[HA])

where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be calculated from the absorbance values.[7]

Peptide Coupling using HOBt and a Carbodiimide (Solution-Phase)

This protocol describes a general procedure for the formation of a dipeptide in solution using HOBt and EDC as the coupling reagents.

Materials:

-

N-protected amino acid

-

C-protected amino acid (or amino acid ester hydrochloride)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (if starting with an amino acid salt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography system)

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C.

-

Coupling: To the activated mixture, add the C-protected amino acid (1 equivalent). If using an amino acid ester hydrochloride, add DIPEA (1.1 equivalents) to neutralize the salt.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by a suitable method, such as flash column chromatography or recrystallization.

Mechanistic and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate key chemical structures and the mechanism of HOBt in peptide synthesis.

Caption: Dissociation of 1-Hydroxybenzotriazole (HOBt).

Caption: Mechanism of HOBt-mediated peptide coupling.

Conclusion

The acidity of 1-hydroxybenzotriazole is a cornerstone of its utility in modern peptide synthesis. A thorough understanding of its pKa and the factors that influence it allows for the rational selection of coupling additives to optimize reaction conditions, maximize yields, and ensure the stereochemical integrity of the final peptide product. The detailed protocols provided in this guide serve as a practical resource for researchers engaged in the synthesis of peptides for therapeutic and other applications.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. bachem.com [bachem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Methodological & Application

The Role of Hydroxybenzotriazole (HOBt) in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The efficiency and fidelity of peptide bond formation are critical for the synthesis of high-purity peptides. 1-Hydroxybenzotriazole (HOBt) has long been a fundamental reagent in SPPS, primarily utilized as a coupling additive to enhance reaction rates and suppress racemization. This document provides detailed application notes on the use of HOBt in SPPS, including its mechanism of action, advantages, and limitations. Furthermore, comprehensive experimental protocols for HOBt-mediated coupling reactions are presented, alongside a comparative analysis with alternative additives.

Introduction to HOBt in SPPS

1-Hydroxybenzotriazole (HOBt) is an organic compound widely employed as an additive in peptide synthesis.[1][2] Its principal role is to act in conjunction with a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of a peptide bond.[3][4] When combined with a carbodiimide, HOBt forms an active ester intermediate that is more reactive than the carboxylic acid alone and less prone to side reactions.[2][5]

The primary benefits of using HOBt in SPPS are:

-

Suppression of Racemization: HOBt is highly effective at minimizing the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling.[6][7] This is crucial for the biological activity of the final peptide.

-

Increased Coupling Efficiency: By forming a more reactive intermediate, HOBt accelerates the rate of peptide bond formation, leading to higher coupling yields.[4]

-

Cost-Effectiveness: Compared to some newer coupling additives, HOBt is a relatively inexpensive reagent.[3]

However, the use of HOBt also has some limitations:

-

Safety Concerns: Anhydrous HOBt is explosive and requires careful handling.[2] Commercially available HOBt is typically sold as a hydrate to mitigate this risk.

-

Byproduct Removal: When used with DCC, the byproduct dicyclohexylurea (DCU) is insoluble and can complicate purification in solution-phase synthesis, though this is less of an issue in SPPS where it can be washed away.[4]

-

Lower Efficiency in Difficult Couplings: For sterically hindered amino acids or "difficult" sequences, HOBt may be less effective than more advanced additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][5]

Mechanism of Action

The key function of HOBt in carbodiimide-mediated peptide synthesis is the in-situ formation of a highly reactive HOBt-ester. This intermediate is more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain than the O-acylisourea intermediate formed with the carbodiimide alone, and it is less prone to racemization.[5]

The general mechanism can be summarized in the following steps:

-

The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then react with HOBt to form the HOBt-ester active intermediate.

-

The N-terminal amine of the peptide-resin attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and releasing HOBt.

Figure 1. Mechanism of HOBt in peptide bond formation.

Data Presentation: Comparison of Coupling Additives

The choice of coupling additive can significantly impact the efficiency of peptide synthesis and the purity of the final product. While HOBt is a reliable choice for many applications, alternatives such as HOAt and OxymaPure have been developed to address some of its limitations.

| Additive | Chemical Structure | pKa | Key Advantages | Key Disadvantages |

| HOBt | 1-Hydroxybenzotriazole | 4.60[8] | Cost-effective, effective racemization suppression for most amino acids.[3][6] | Anhydrous form is explosive, less efficient for difficult couplings compared to HOAt and Oxyma.[2][4] |

| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.55 | Superior racemization suppression, especially for hindered amino acids like Cys and His, increased coupling rates.[6][9] | More expensive than HOBt, also has explosive properties.[4] |

| OxymaPure | Ethyl (hydroxyimino)cyanoacetate | 4.60[10] | Non-explosive, excellent racemization suppression comparable or superior to HOAt, high coupling efficiency.[2][5] | Higher cost than HOBt. |

Table 1. Comparison of Common Coupling Additives in SPPS.

| Coupling Reagent Combination | Relative Coupling Efficiency | Racemization Risk | Notes |

| DIC/HOBt | Good | Low | A standard and cost-effective method for routine peptide synthesis.[3] |

| HBTU/HOBt | High | Low | HBTU is an aminium salt that, in combination with HOBt, provides rapid and efficient coupling.[11] |

| DIC/HOAt | Very High | Very Low | Often used for difficult couplings and to minimize racemization of sensitive amino acids.[9] |

| DIC/OxymaPure | Very High | Very Low | A safer and highly efficient alternative to benzotriazole-based additives.[5][10] |

| HATU | Very High | Very Low | An aminium salt incorporating the HOAt moiety, known for its high reactivity and low racemization.[4] |

| COMU | Very High | Very Low | A uronium salt based on OxymaPure, offering high efficiency and enhanced safety.[4] |

Table 2. Performance of Common Coupling Reagent Combinations.

Experimental Protocols

The following protocols are provided as a general guideline for using HOBt in Fmoc-based SPPS. The specific amounts and reaction times may need to be optimized depending on the specific amino acid being coupled and the nature of the peptide sequence.

General SPPS Workflow

Figure 2. General workflow for a single cycle in SPPS.

Protocol 1: DIC/HOBt Coupling

This protocol describes a standard coupling procedure using Diisopropylcarbodiimide (DIC) and HOBt.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

HOBt (3-5 equivalents)

-

DIC (3-5 equivalents)

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

-

Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 3 eq.) and HOBt (e.g., 3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: a. Add the activation solution to the swollen peptide-resin in the reaction vessel. b. Add DIC (e.g., 3 eq.) to the reaction vessel. c. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (yellow color) indicates the absence of free primary amines and thus, a complete reaction.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[12]

Protocol 2: HBTU/HOBt Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent, which is often faster and more efficient than carbodiimide methods, especially for difficult couplings.[11]

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

HBTU (2.9-4.9 equivalents)

-

HOBt (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Peptide-resin with a free N-terminus

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: As in Protocol 1, ensure the peptide-resin has a deprotected N-terminus and is well-washed.

-

Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 3 eq.), HBTU (e.g., 2.9 eq.), and HOBt (e.g., 3 eq.) in a minimal amount of DMF.

-

Coupling Reaction: a. Add DIPEA (e.g., 6 eq.) to the activation solution and mix for 1-2 minutes for pre-activation. b. Immediately add the activated solution to the peptide-resin in the reaction vessel. c. Agitate the mixture at room temperature for 30-120 minutes.

-

Monitoring the Reaction: Monitor the reaction completion using the Kaiser test.

-

Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[12]

Conclusion

HOBt remains a widely used and effective coupling additive in solid-phase peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency in a cost-effective manner. While newer reagents such as HOAt and OxymaPure may offer advantages in terms of safety and efficiency for particularly challenging syntheses, HOBt, when used in established protocols with carbodiimides or uronium/aminium salts, provides a robust and reliable method for the routine synthesis of a wide range of peptides. The choice of coupling strategy should be guided by the specific requirements of the peptide sequence, the scale of the synthesis, and considerations of cost and safety.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

Application Notes and Protocols for Amide Bond Formation using HOBt and EDC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the formation of amide bonds using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This coupling method is widely employed in medicinal chemistry and drug development for the synthesis of peptides and other amide-containing molecules due to its mild reaction conditions and the ability to suppress racemization.[1][2]

Introduction

The EDC/HOBt coupling reaction is a robust and efficient method for forming amide bonds between a carboxylic acid and an amine. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3] However, this intermediate can be unstable and may lead to side reactions or racemization of chiral centers. HOBt is added as a coupling additive to trap the O-acylisourea intermediate, forming a more stable HOBt-ester.[1][4] This active ester then reacts with the amine to yield the desired amide with high efficiency and minimal racemization.[1] The water-soluble nature of the EDC byproduct, a urea derivative, simplifies the purification process.[5]

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.

-

Formation of the HOBt-ester and Amide Bond: HOBt acts as a nucleophile, attacking the O-acylisourea to form the HOBt-ester and releasing a water-soluble urea byproduct. The amine then attacks the HOBt-ester to form the stable amide bond and regenerate HOBt.[4]

A key advantage of using HOBt is that it is regenerated in the final step, allowing it to be used in catalytic amounts in some cases.[4] However, it is often used in stoichiometric amounts to maximize the reaction rate and yield.[6]

Experimental Protocols

Below are general protocols for EDC/HOBt mediated amide bond formation. The specific conditions may require optimization based on the substrates being used.

Protocol 1: General Amide Bond Formation in an Aprotic Solvent (e.g., DMF or DCM)

This protocol is suitable for a wide range of carboxylic acids and amines.

Materials:

-

Carboxylic acid

-

Amine (or amine hydrochloride salt)

-

EDC (or EDC.HCl)

-

HOBt (or HOBt.H₂O)

-

Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

-

Base (e.g., DIPEA, Et₃N, or DMAP) if an amine salt is used or if the reaction requires it.

-

Standard laboratory glassware and stirring apparatus

-

Reaction monitoring tools (e.g., TLC, LC-MS)

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (1.0-1.2 equiv) in the chosen anhydrous solvent (e.g., DMF or DCM), add EDC (1.0-1.2 equiv) at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt-ester.

-

Add the amine (1.0-1.1 equiv) to the reaction mixture. If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base such as DIPEA or Et₃N (2.0-3.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, the solvent can be removed under reduced pressure if it is volatile (e.g., DCM, acetonitrile).[7] For high-boiling solvents like DMF, an aqueous work-up is typically performed.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or 5% citric acid) to remove any unreacted amine and base, followed by a weak basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography, recrystallization, or precipitation.[5][7]

-

Protocol 2: Amide Bond Formation in Aqueous Media

This protocol is particularly useful for coupling reactions involving water-soluble substrates, such as in bioconjugation.

Materials:

-

Water-soluble carboxylic acid

-

Water-soluble amine

-

EDC

-

HOBt (often a catalytic amount is effective)[6]

-

Aqueous buffer (e.g., MES, PBS) at a suitable pH

Procedure:

-

Dissolve the carboxylic acid in the chosen aqueous buffer.

-

Add EDC (1.0-1.5 equiv) and HOBt (0.1-1.0 equiv) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by an appropriate analytical technique (e.g., HPLC).

-

Work-up:

-

Purification of the product from an aqueous reaction mixture often involves dialysis, size-exclusion chromatography, or preparative HPLC, depending on the nature of the product.

-

Data Presentation: Stoichiometry and Reaction Conditions

The following tables summarize typical stoichiometries and reaction conditions for EDC/HOBt couplings.

Table 1: Reagent Stoichiometry

| Reagent | Equivalents (General) | Equivalents (For electron-deficient amines)[7] |

| Carboxylic Acid | 1.0 | 1.0 |

| Amine | 1.0 - 1.2 | 1.0 |

| EDC | 1.0 - 1.5 | 1.0 |

| HOBt | 1.0 - 1.2 (can be catalytic, e.g., 0.1 equiv)[6] | 0.1 (catalytic) |

| Base (e.g., DIPEA) | 2.0 - 5.0 (if amine salt is used) | 5.0 |

| DMAP | - | 1.0 |

Table 2: Common Solvents and Reaction Conditions

| Solvent | Typical Temperature | Typical Reaction Time | Notes |

| DMF | 0 °C to RT | 4 - 24 hours | Good for dissolving a wide range of substrates.[8] |

| DCM | 0 °C to RT | 4 - 24 hours | Easier to remove during work-up.[9] |

| Acetonitrile | RT | 18 - 42 hours | Can be a good alternative to DMF and DCM.[7] |

| Aqueous Buffer | RT | 2 - 12 hours | For water-soluble substrates. |

Mandatory Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. bachem.com [bachem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. peptide.com [peptide.com]

Application of 1-Hydroxybenzotriazole (HOBt) in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole (HOBt) is a widely utilized additive in organic synthesis, particularly in the formation of amide bonds, a fundamental linkage in a vast array of pharmaceutical compounds.[1][2] While renowned for its crucial role in peptide synthesis where it acts as a racemization suppressor, the application of HOBt extends to the synthesis of diverse non-peptidic pharmaceutical intermediates.[3] HOBt is typically used in conjunction with a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate carboxylic acids for nucleophilic attack by an amine.[1][2][4] The addition of HOBt enhances reaction efficiency, minimizes side reactions, and improves product yields, making it an invaluable tool in medicinal chemistry and drug development.[1][2]

This document provides detailed application notes and experimental protocols for the use of HOBt in the synthesis of pharmaceutical intermediates, with a focus on a highly efficient method for the coupling of challenging substrates, including electron-deficient amines.

Mechanism of Action: EDC/HOBt Mediated Amide Coupling

The synergistic action of EDC and HOBt facilitates the efficient formation of an amide bond. The generally accepted mechanism proceeds through the following key steps:

-

Activation of Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Formation of HOBt Ester: HOBt rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct and minimizes racemization of chiral carboxylic acids.

-

Nucleophilic Attack by Amine: The amine nitrogen attacks the carbonyl carbon of the HOBt ester, which is a better leaving group than the corresponding urea.

-

Amide Bond Formation: A stable amide bond is formed, and HOBt is regenerated.

In the presence of 4-(dimethylamino)pyridine (DMAP), the reaction can be further accelerated, particularly for less reactive amines. DMAP can act as an acyl transfer agent, forming a highly reactive acyl-pyridinium species.[1]

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2024109965A2 - Procédé de synthèse de n-(4-amino-2,5-diéthoxyphényl)benzamide - Google Patents [patents.google.com]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Application Notes and Protocols for Automated Peptide Synthesis Utilizing HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acids into complex peptide chains. A critical step in SPPS is the formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain. This process is facilitated by coupling reagents and additives that activate the carboxylic acid and suppress side reactions.

1-Hydroxybenzotriazole (HOBt) is a widely utilized and cost-effective additive in automated peptide synthesis.[1] When used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), HOBt plays a crucial role in improving coupling efficiency and, most notably, in minimizing racemization.[1][2] Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern as it can lead to the synthesis of diastereomeric impurities that are difficult to separate and can have altered biological activity. HOBt effectively suppresses this side reaction by forming a highly reactive O-acylisourea intermediate that is less prone to epimerization.[3]

These application notes provide detailed protocols for the use of HOBt in automated peptide synthesis, present comparative data on its performance, and offer insights into best practices for achieving high-purity synthetic peptides.

Chemical Reaction Pathway